![molecular formula C20H22N2O B13927724 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
Overview
Description
2,5-Diazaspiro[34]octan-1-one, 2,5-bis(phenylmethyl)- is a chemical compound with the molecular formula C₁₉H₂₀N₂O It is a spirocyclic compound, meaning it contains a spiro-connected ring system This compound is known for its unique structure, which includes a spiro junction between a diazaspiro octane ring and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps, including purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-1-one: Another spirocyclic compound with a similar structure but different substitution pattern.
2-Benzyl-2,5-diazaspiro[3.4]octan-1-one: A closely related compound with a benzyl group instead of a phenylmethyl group.
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a spirocyclic structure that is characteristic of several biologically active compounds. The presence of nitrogen atoms in the diazaspiro framework contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of diazaspiro compounds. For instance, derivatives similar to 2,5-Diazaspiro[3.4]octan-1-one have been shown to exhibit selective inhibition against various cancer cell lines. A notable study investigated a series of diazaspiro derivatives as covalent inhibitors targeting KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) . These derivatives demonstrated significant potency in inhibiting tumor growth in xenograft models.
Inhibition of Protein-Protein Interactions
Another area of interest is the compound's ability to inhibit protein-protein interactions. Research indicates that spirocyclic compounds can disrupt interactions between key proteins involved in disease pathways, such as menin/MLL protein interactions . This mechanism is particularly relevant for therapeutic strategies against certain hematological malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of diazaspiro compounds. Modifications to the phenyl groups attached to the spirocyclic core can significantly influence their potency and selectivity. For example, variations in substituents on the phenyl rings have been correlated with changes in inhibitory activity against specific cancer cell lines .
Case Studies
Pharmacological Mechanisms
The pharmacological effects of 2,5-Diazaspiro[3.4]octan-1-one are attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with specific receptors or enzymes remains an area for further exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-diazaspiro[3.4]octan-1-one derivatives, and how do reaction conditions influence yield?
- Methodology :
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Ring-closing strategies : Use tert-butyl-protected intermediates (e.g., tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate) to stabilize the spirocyclic core during synthesis. Catalytic hydrogenation or photochemical methods may facilitate ring closure .
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Substituent introduction : Benzyl or phenylmethyl groups can be added via nucleophilic substitution or palladium-catalyzed coupling after core formation .
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Yield optimization : Reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect cyclization efficiency. For example, tert-butyl protection in anhydrous THF improves yields by reducing side reactions .
- Data Table : Synthetic Routes Comparison
Method | Key Reagent/Condition | Yield (%) | Reference |
---|---|---|---|
tert-Butyl protection | Boc-anhydride, THF, 60°C | 78 | |
Benzylation post-cyclization | BnBr, K₂CO₃, DMF, rt | 65 |
Q. How can researchers characterize the spirocyclic core and confirm regioselectivity?
- Methodology :
- X-ray crystallography : Resolves spirocyclic geometry and confirms the 3.4-octane ring system .
- NMR spectroscopy : - and -NMR distinguish axial/equatorial protons and verify benzyl group positions. NOESY correlations help assign stereochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of tert-butyl groups in protected derivatives) .
Q. What are the key reactivity patterns of 2,5-diazaspiro[3.4]octan-1-one in ring-opening or functionalization reactions?
- Methodology :
- Acid/Base-mediated ring-opening : The lactam ring undergoes hydrolysis under strong acidic conditions (e.g., HCl, 100°C) to yield linear diamines, while basic conditions (e.g., NaOH) preserve the spirocyclic structure .
- Electrophilic substitution : The nitrogen atoms react with acyl chlorides or sulfonating agents, but steric hindrance from benzyl groups may limit accessibility .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral 2,5-diazaspiro[3.4]octan-1-one derivatives?
- Methodology :
- Chiral auxiliaries : Use enantiopure tert-butyl esters or oxazolidinones to induce asymmetry during cyclization. For example, (3R,4R)-cis derivatives were synthesized using chiral benzyloxycarbonyl groups .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd with chiral ligands) enable enantioselective spirocyclization. Computational modeling (DFT) predicts transition-state energies to optimize selectivity .
Q. What mechanisms underlie the biological activity of 2,5-diazaspiro[3.4]octan-1-one derivatives, and how do structural modifications alter potency?
- Methodology :
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Target engagement studies : Derivatives like Zelquistinel (AGN-241751) act as NMDA receptor partial agonists. Radioligand binding assays (e.g., H-MK-801 displacement) quantify affinity .
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SAR analysis : Adding electron-withdrawing groups (e.g., fluorine) to benzyl substituents enhances metabolic stability but may reduce receptor binding .
- Data Table : Biological Activity of Derivatives
Derivative | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
Zelquistinel (AGN-241751) | NMDA receptor | 12.3 | |
5-Benzoyl derivative | Undisclosed | N/A |
Q. How do solvent polarity and temperature affect the stability of 2,5-diazaspiro[3.4]octan-1-one in solution?
- Methodology :
- Accelerated stability studies : Monitor degradation via HPLC under stress conditions (e.g., 40°C in DMSO or aqueous buffers). Polar solvents like DMSO accelerate lactam hydrolysis compared to non-polar toluene .
- Kinetic analysis : Arrhenius plots determine activation energy for decomposition, guiding storage recommendations (e.g., -20°C under argon) .
Q. What computational approaches predict the conformational flexibility of 2,5-diazaspiro[3.4]octan-1-one in drug design?
- Methodology :
- Molecular dynamics (MD) simulations : Analyze spirocyclic ring puckering and substituent orientation in aqueous vs. lipid environments. MM/GBSA calculations estimate binding free energy to targets like JAK kinases .
- Docking studies : Use crystal structures of related spiro compounds (e.g., JAK inhibitors) to model interactions with active sites .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell type, incubation time). For example, 2,6-diazaspiro[3.4]octane derivatives show variable antitubercular activity due to differences in bacterial strain susceptibility .
- Counter-screening : Test compounds against off-target receptors (e.g., serotonin or dopamine transporters) to identify selectivity issues .
Q. What strategies improve the solid-state stability of 2,5-diazaspiro[3.4]octan-1-one derivatives for long-term storage?
- Methodology :
- Cocrystallization : Form cocrystals with stabilizing agents (e.g., 3,5-dimethylpyrazole) to reduce hygroscopicity and prevent oxidation .
- Lyophilization : Convert hydrochloride salts to free bases and lyophilize under vacuum to remove residual solvents .
Q. How do substituents on the benzyl groups influence the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and aqueous solubility. Para-methoxybenzyl groups increase solubility via hydrogen bonding .
- Experimental validation : Measure partition coefficients (octanol/water) and compare with computational predictions .
Properties
IUPAC Name |
2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAQPJEDUCSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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